![molecular formula C13H10F2N2O2S B5819057 N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5819057.png)

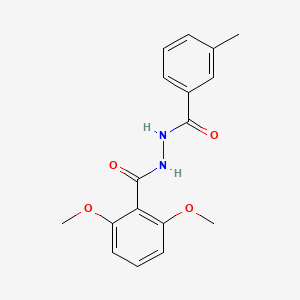

N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamide, also known as DBCO-PEG4-amine, is a chemical compound used in scientific research. It is a derivative of benzenecarboximidamide and is synthesized using a specific method. The compound has various applications in scientific research, including in the field of bioconjugation.

Mechanism of Action

The mechanism of action of N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamideine involves the formation of a covalent bond between the compound and a biomolecule of interest. This allows for the specific targeting of the biomolecule and the modification of its function. The covalent bond is stable and irreversible, ensuring that the modification remains in place.

Biochemical and Physiological Effects:

N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamideine does not have any direct biochemical or physiological effects. Its effects are limited to the modification of specific biomolecules, allowing for the study of their functions and interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamideine is its specificity. It allows for the specific targeting of biomolecules of interest, which is essential for many scientific studies. The compound is also stable and irreversible, ensuring that the modification remains in place.

However, there are also limitations to the use of N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamideine. Its covalent bond can interfere with the natural function of the biomolecule, potentially altering the results of the study. Additionally, the synthesis of the compound can be complex and time-consuming, limiting its widespread use.

Future Directions

There are many potential future directions for the use of N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamideine in scientific research. One direction is the development of new diagnostic tools and therapeutics based on the compound. Another direction is the refinement of the synthesis method, making it more efficient and cost-effective. Additionally, the compound could be used in the study of new biomolecules and their functions, expanding our understanding of the complex interactions that occur within living organisms.

Conclusion:

N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamide, or N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamideine, is a chemical compound used in scientific research. It is synthesized using a specific method and has various applications in bioconjugation, diagnostic tools, and therapeutics. The compound works by forming a stable and irreversible covalent bond with a biomolecule of interest, allowing for the specific targeting and modification of its function. While there are advantages and limitations to the use of N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamideine, there are many potential future directions for its use in scientific research.

Synthesis Methods

The synthesis of N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamideine involves the reaction of 4-aminophenylsulfone with 2,4-difluoronitrobenzene, followed by reduction with tin(II) chloride. The resulting compound is then reacted with N-Boc-1,6-diaminohexane to obtain the final product. The synthesis method is well-established and has been used in various scientific studies.

Scientific Research Applications

N'-[(2,4-difluorophenyl)sulfonyl]benzenecarboximidamideine is widely used in scientific research, particularly in the field of bioconjugation. It is used to attach molecules to specific proteins or other biomolecules, allowing for the study of their functions and interactions. The compound is also used in the development of diagnostic tools and therapeutics.

properties

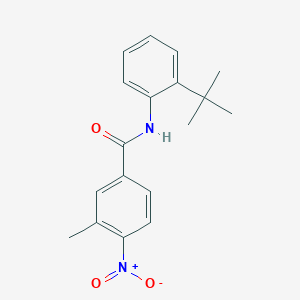

IUPAC Name |

N'-(2,4-difluorophenyl)sulfonylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O2S/c14-10-6-7-12(11(15)8-10)20(18,19)17-13(16)9-4-2-1-3-5-9/h1-8H,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTMWYBWMVSOQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=C(C=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=C(C=C(C=C2)F)F)/N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5818982.png)

![1-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5819000.png)

![5-amino-1-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B5819018.png)

![ethyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5819019.png)

![ethyl [4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5819021.png)

![2-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5819035.png)

![N-benzyl-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5819041.png)

![2-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5819045.png)

![7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5819078.png)